4-Methoxy-5-nitropicolinic acid
Description
4-Methoxy-5-nitropicolinic acid (CAS 1416801-26-7) is a substituted picolinic acid derivative featuring a methoxy (-OCH₃) group at position 4 and a nitro (-NO₂) group at position 5 on the pyridine ring. Its molecular formula is C₇H₆N₂O₅, with a molecular weight of 198.13 g/mol.
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-methoxy-5-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-2-4(7(10)11)8-3-5(6)9(12)13/h2-3H,1H3,(H,10,11) |
InChI Key |
GFRXOOFTYZXGER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs differ in substituent positions, functional groups, or backbone frameworks. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Positional Isomerism (4- vs. 6-Methoxy):
- The methoxy group in 4-methoxy-5-nitropicolinic acid (C4) versus 6-methoxy-5-nitropicolinic acid (C6) alters electronic effects on the pyridine ring. The C4 methoxy may enhance para-directing effects during electrophilic substitution, while the C6 isomer could exhibit distinct reactivity in metal coordination .
Methoxy vs.
Backbone Framework:
- Benzoic acid derivatives (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) lack the pyridine ring’s nitrogen, affecting hydrogen-bonding capacity and acidity. The hydroxyl group in this compound increases acidity (pKa ~2-3) relative to picolinic acid analogs (pKa ~1-2) .
Functional Group Variations:
- The aldehyde group in 4-methyl-5-nitropicolinaldehyde enhances electrophilicity, making it reactive in condensation reactions, unlike the carboxylic acid group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
